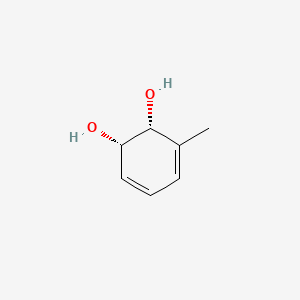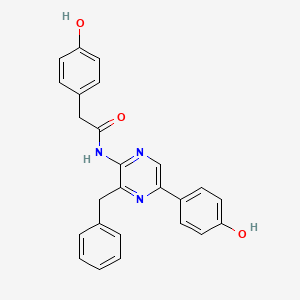
Coelenteramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coelenteramide is a fascinating compound known for its role in bioluminescence. It is the oxidized product, or oxyluciferin, of the bioluminescent reactions in many marine organisms that utilize coelenterazine. This compound was first isolated from the jellyfish Aequorea victoria, where it is involved in the emission of blue light after the organism is stimulated . This compound is an aminopyrazine derivative and plays a crucial role in the bioluminescent systems of various marine species.
Applications De Recherche Scientifique
Coelenteramide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Bioluminescence Studies: It is used extensively in the study of bioluminescent organisms and the mechanisms underlying their light-emitting reactions.
Calcium Ion Detection: this compound, in combination with aequorin, is used to measure calcium ion concentrations in biological samples.
Reactive Oxygen Species Detection: It is employed in assays to detect reactive oxygen species in cells and tissues.
Gene Expression Studies: this compound is used as a reporter in various gene expression studies, helping to elucidate gene function and regulation.
Drug Screening: Its bioluminescent properties are utilized in high-throughput screening assays for drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of coelenteramide typically involves the oxidation of coelenterazine. This process can be achieved through various chemical reactions, often involving the use of oxidizing agents under controlled conditions. The specific synthetic routes can vary, but they generally require precise control of reaction parameters to ensure the correct formation of this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves the careful oxidation of coelenterazine using industrial-grade reagents and equipment. The reaction conditions are optimized to maximize yield and purity, often involving steps such as purification through chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Coelenteramide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction that forms this compound from coelenterazine.
Reduction: Under certain conditions, this compound can be reduced back to coelenterazine.
Substitution: Various substitution reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or molecular oxygen, are commonly used in the oxidation of coelenterazine.
Reducing Agents: Such as sodium borohydride, can be used for reduction reactions.
Catalysts: Various catalysts may be employed to facilitate specific reactions.
Major Products: The major product of the oxidation of coelenterazine is this compound. Further reactions can lead to the formation of other derivatives, depending on the reagents and conditions used.
Mécanisme D'action
The mechanism by which coelenteramide exerts its effects is primarily through its role in bioluminescence. In marine organisms, coelenterazine is oxidized to this compound in the presence of molecular oxygen, producing light. This reaction is catalyzed by luciferase enzymes. The emitted light is a result of the energy released during the oxidation process, which excites the this compound molecule, causing it to emit photons as it returns to its ground state .
Comparaison Avec Des Composés Similaires
Coelenteramide can be compared with other bioluminescent compounds such as:
Luciferin: Found in fireflies, luciferin also undergoes oxidation to produce light, but it requires adenosine triphosphate (ATP) and magnesium ions.
Aequorin: A calcium-binding protein that uses coelenterazine as a substrate to produce light in the presence of calcium ions.
Renilla Luciferase: Another bioluminescent system that uses coelenterazine, but with different spectral properties and applications.
Uniqueness: this compound is unique due to its specific role in marine bioluminescence and its ability to emit blue light. Its applications in calcium ion detection and reactive oxygen species assays also set it apart from other bioluminescent compounds.
Similar Compounds:
- Luciferin
- Aequorin
- Renilla Luciferase
This compound’s distinct properties and applications make it a valuable tool in various scientific research fields, contributing to our understanding of bioluminescence and its practical applications.
Propriétés
Numéro CAS |
50611-86-4 |
|---|---|
Formule moléculaire |
C25H21N3O3 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-[3-benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C25H21N3O3/c29-20-10-6-18(7-11-20)15-24(31)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(30)13-9-19/h1-13,16,29-30H,14-15H2,(H,26,28,31) |
Clé InChI |
CJIIERPDFZUYPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Synonymes |
coelenteramide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




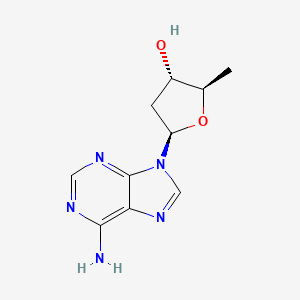
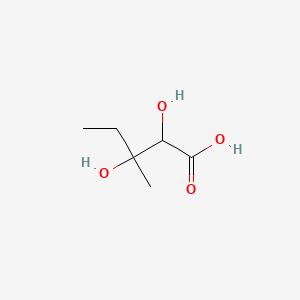
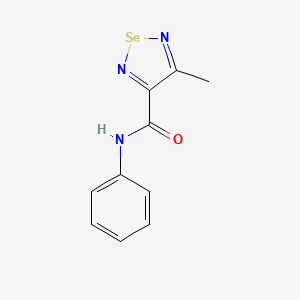
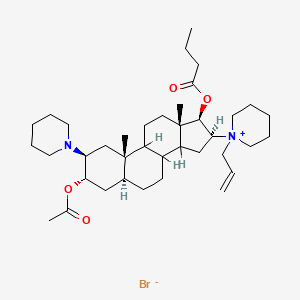
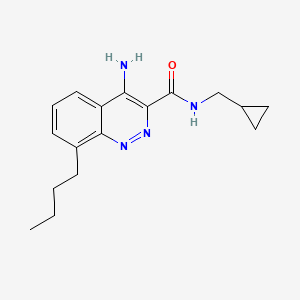
![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)


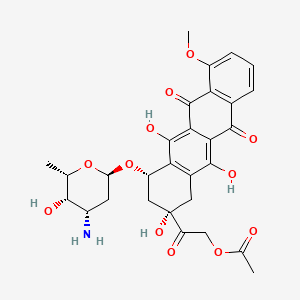
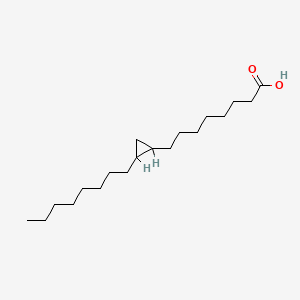
![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)

